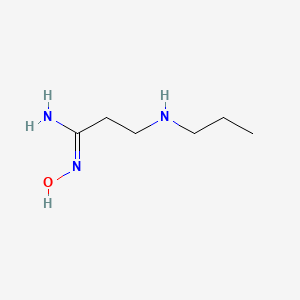

N'-hydroxy-3-(propylamino)propanimidamide

Description

N'-Hydroxy-3-(propylamino)propanimidamide is an amidine derivative characterized by a hydroxy group on the terminal nitrogen (N') and a propylamino (-NH-C3H7) substituent at the third carbon of the propanimidamide backbone. Its molecular formula is C6H14N4O, with a molecular weight of 158.21 g/mol.

Properties

Molecular Formula |

C6H15N3O |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

N'-hydroxy-3-(propylamino)propanimidamide |

InChI |

InChI=1S/C6H15N3O/c1-2-4-8-5-3-6(7)9-10/h8,10H,2-5H2,1H3,(H2,7,9) |

InChI Key |

FGWWNCHYEVADGO-UHFFFAOYSA-N |

Isomeric SMILES |

CCCNCC/C(=N/O)/N |

Canonical SMILES |

CCCNCCC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-(propylamino)propanimidamide typically involves the reaction of 3-propylaminopropionitrile with hydroxylamine. The reaction is carried out in an ethanol-water mixture at temperatures ranging from 20°C to 50°C for approximately 27 hours . The product is then isolated and purified using standard techniques such as rotary evaporation and high vacuum line.

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-3-(propylamino)propanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-(propylamino)propanimidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted propanimidamides.

Scientific Research Applications

N’-hydroxy-3-(propylamino)propanimidamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(propylamino)propanimidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include modulation of signal transduction, alteration of metabolic processes, or interference with cellular functions .

Comparison with Similar Compounds

Key Observations:

Alkyl Chain Length: The propylamino substituent in the target compound balances lipophilicity and solubility better than the methylamino analog (C4H11N3O), which is more hydrophilic .

Biological Activity: Pyrazinamide derivatives with alkylamino groups (e.g., propylamino, heptylamino) exhibit MIC values of 2.5–12.2 μM against Mycobacterium tuberculosis . Hydroxyamidine groups may act as metalloproteinase inhibitors, analogous to hydroxamic acids in .

Synthetic Accessibility: Propylamino groups are synthetically versatile; their distribution on nanoparticles (35% surface accessibility) highlights their utility in conjugation chemistry .

Biological Activity

N'-Hydroxy-3-(propylamino)propanimidamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article presents a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

N'-Hydroxy-3-(propylamino)propanimidamide is characterized by the following chemical structure:

- Molecular Formula : C₈H₁₈N₄O

- Molecular Weight : 186.26 g/mol

The compound features a hydroxamic acid moiety, which is often associated with the inhibition of metalloproteinases and histone deacetylases (HDACs), making it a candidate for therapeutic applications in oncology.

The primary mechanism of action for N'-hydroxy-3-(propylamino)propanimidamide appears to be related to its ability to inhibit specific enzymes involved in cancer progression. Notably, compounds with similar structural motifs have been shown to act as potent inhibitors of HDACs, which play a crucial role in regulating gene expression and are implicated in various cancers.

Inhibition of Histone Deacetylases (HDACs)

Research indicates that hydroxamic acids can effectively inhibit HDACs, leading to increased acetylation of histones and subsequent changes in gene expression. This modulation can result in the induction of apoptosis in cancer cells and inhibition of tumor growth.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of N'-hydroxy-3-(propylamino)propanimidamide and related compounds:

Case Study 1: Cancer Cell Line Studies

In vitro studies using human carcinoma cell lines demonstrated that N'-hydroxy-3-(propylamino)propanimidamide exhibits significant cytotoxicity. The compound was tested against several cancer cell lines, including:

- HCT116 (colon cancer)

- A549 (lung cancer)

Results indicated that the compound's IC50 values were notably low (< 0.5 µM), suggesting potent anti-cancer activity comparable to other known HDAC inhibitors.

Case Study 2: In Vivo Efficacy

In vivo studies have been conducted using xenograft models to evaluate the efficacy of N'-hydroxy-3-(propylamino)propanimidamide. These studies revealed:

- Significant tumor reduction in treated groups compared to control.

- Dose-dependent responses indicating potential for therapeutic applications at higher doses without severe toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.